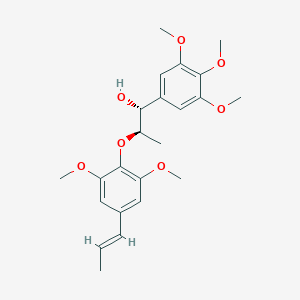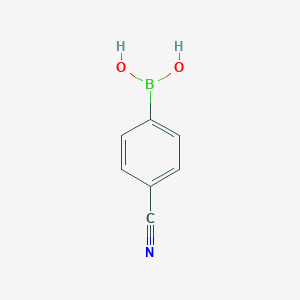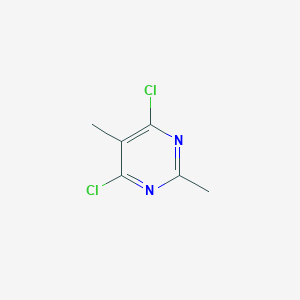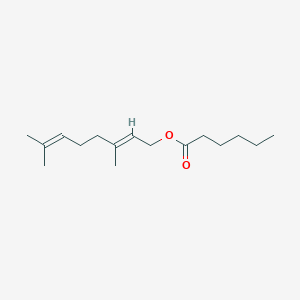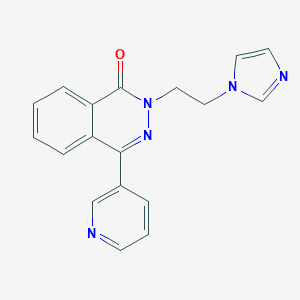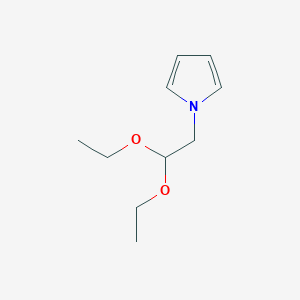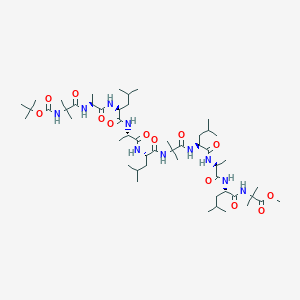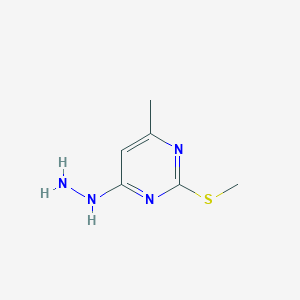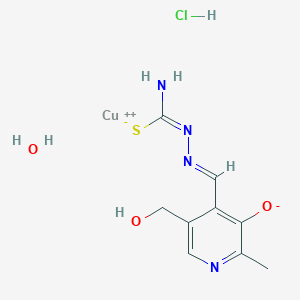
Copper-thiosemicarbazone complex
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
The Copper-thiosemicarbazone complex is a type of coordination compound that has gained significant attention in recent years. This complex has been extensively studied due to its potential applications in various fields, including medicinal chemistry, biochemistry, and material science.
作用機序
The mechanism of action of the Copper-thiosemicarbazone complex is not fully understood. However, it is believed that the complex exerts its biological activity by interacting with various cellular targets, including DNA, RNA, and proteins. The complex has been shown to inhibit the growth of cancer cells by inducing apoptosis and inhibiting angiogenesis.
生化学的および生理学的効果
The Copper-thiosemicarbazone complex has been shown to exhibit various biochemical and physiological effects. It has been shown to inhibit the activity of various enzymes, including topoisomerase II and carbonic anhydrase. The complex has also been shown to inhibit the growth of various pathogenic microorganisms, including bacteria, fungi, and viruses.
実験室実験の利点と制限
The Copper-thiosemicarbazone complex has several advantages for lab experiments. It is relatively easy to synthesize and purify, and it exhibits high stability under various conditions. The complex is also highly soluble in various solvents, making it easy to handle and manipulate. However, the complex has some limitations, including its potential toxicity and limited solubility in aqueous solutions.
将来の方向性
There are several future directions for research on the Copper-thiosemicarbazone complex. One potential direction is to study the complex's potential use as a therapeutic agent for various diseases, including cancer and infectious diseases. Another direction is to study the complex's potential use as a sensor for detecting various metal ions. Additionally, future research could focus on developing new synthetic methods for the Copper-thiosemicarbazone complex and studying its potential applications in material science.
合成法
The Copper-thiosemicarbazone complex can be synthesized by reacting Copper (II) salts with thiosemicarbazone ligands. The ligands can be synthesized by reacting thiosemicarbazide with various aldehydes or ketones. The reaction between Copper (II) salts and thiosemicarbazone ligands is carried out under controlled conditions, and the resulting complex is isolated and purified using various techniques, including column chromatography, recrystallization, and spectroscopic methods.
科学的研究の応用
The Copper-thiosemicarbazone complex has been extensively studied for its potential applications in medicinal chemistry. It has been shown to exhibit anticancer, antimicrobial, and antiviral activities. The complex has also been studied for its potential use as a contrast agent in magnetic resonance imaging (MRI) and as a sensor for detecting various metal ions.
特性
CAS番号 |
127913-88-6 |
|---|---|
製品名 |
Copper-thiosemicarbazone complex |
分子式 |
C9H13ClCuN4O3S |
分子量 |
356.29 g/mol |
IUPAC名 |
copper;N'-[(E)-[5-(hydroxymethyl)-2-methyl-3-oxidopyridin-4-yl]methylideneamino]carbamimidothioate;hydrate;hydrochloride |
InChI |
InChI=1S/C9H12N4O2S.ClH.Cu.H2O/c1-5-8(15)7(3-12-13-9(10)16)6(4-14)2-11-5;;;/h2-3,14-15H,4H2,1H3,(H3,10,13,16);1H;;1H2/q;;+2;/p-2/b12-3+;;; |
InChIキー |
CRGPKXZHUCZTCF-VJOIEJINSA-L |
異性体SMILES |
CC1=NC=C(C(=C1[O-])/C=N/N=C(/N)\[S-])CO.O.Cl.[Cu+2] |
SMILES |
CC1=NC=C(C(=C1[O-])C=NN=C(N)[S-])CO.O.Cl.[Cu+2] |
正規SMILES |
CC1=NC=C(C(=C1[O-])C=NN=C(N)[S-])CO.O.Cl.[Cu+2] |
同義語 |
3-hydroxy-5-hydroxymethyl-2-methyl-4-formylpyridine thiosemicarbazonato-Cu(II) copper-thiosemicarbazone complex |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



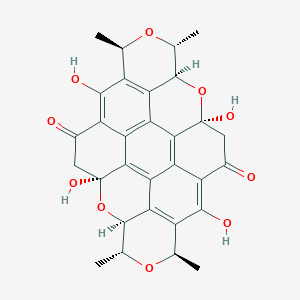
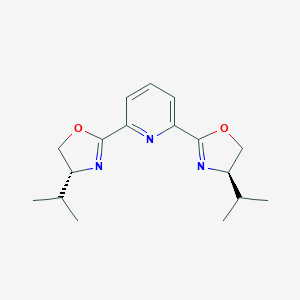
![1H-Pyrazolo[4,3-d]pyrimidine-5,7(4H,6H)-dione](/img/structure/B159409.png)
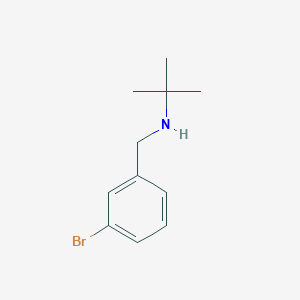
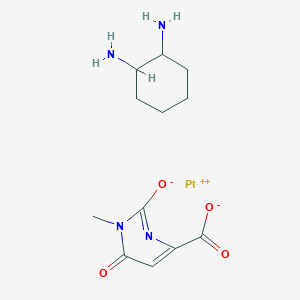
![Ethyl [(3-amino-2-pyridinyl)oxy]acetate](/img/structure/B159418.png)
